Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate
Description
tert-Butyl 2-(methoxymethyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and a methoxymethyl substituent at the 2-position of the morpholine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development, where morpholine derivatives are valued for their stability, solubility, and bioactivity modulation . Its structural framework allows for further functionalization, making it a critical building block for synthesizing complex molecules such as kinase inhibitors and protease modulators .
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-5-6-15-9(7-12)8-14-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRWSVLIPFTEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Morpholine Derivative Functionalization
One approach involves starting from morpholine or a substituted morpholine intermediate, followed by:
- Alkylation at the 2-position with methoxymethyl halides or equivalents.
- Boc-protection of the nitrogen atom to yield the tert-butyl carbamate.
This method is supported by commercial availability data where tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is characterized by molecular formula C11H21NO4 and molecular weight 231.29 g/mol, indicating the presence of the Boc group and methoxymethyl substituent.
Multi-step Synthesis via Halomethyl Morpholine Intermediates
A more detailed synthetic route involves:
- Preparation of (R)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate as a key intermediate.
- Subsequent nucleophilic substitution of the bromomethyl group with methoxide to install the methoxymethyl substituent.
This route leverages the reactivity of bromomethyl intermediates for selective substitution, as described in related morpholine derivative syntheses.
Electrophile-Induced Ring Closure and Functionalization
In related morpholine derivatives synthesis, electrophile-induced ring closure of aziridine precursors followed by bromination and nucleophilic substitution has been used to install substituents at the 2-position of morpholine rings. Although this method is more common for 3,5-disubstituted morpholines, it provides a conceptual framework for preparing 2-substituted morpholines like tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate.
Protection and Functional Group Transformations
The Boc-protecting group is typically introduced using tert-butyl dicarbonate (Boc2O) under basic conditions after the morpholine ring and substituents are installed. This step ensures the nitrogen is protected for further synthetic manipulations or biological applications.
- The total yield for similar morpholine derivatives involving acylation, sulfonation, and substitution steps can be around 20%, indicating the complexity of multi-step synthesis.
- Optimization focuses on reaction conditions such as temperature, solvent, and stoichiometry to maximize yield and purity.
- Data Table: Key Synthetic Steps and Conditions
- The structures of intermediates and final products are confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy.
- Reaction monitoring and optimization are aided by chromatographic techniques and spectral analysis to ensure regioselectivity and stereochemical integrity.
- The stereochemistry at the 2-position is controlled during the halomethyl intermediate formation and substitution steps.
The preparation of this compound involves a strategic multi-step synthesis starting from morpholine derivatives, proceeding through halomethyl intermediates, nucleophilic substitution to introduce the methoxymethyl group, and Boc-protection of the nitrogen. The process requires careful control of reaction conditions to optimize yield and purity, with analytical techniques confirming the structure and stereochemistry of the final compound.
This synthesis is supported by diverse research findings and commercial data, reflecting its established role in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉NO₃
- Molar Mass : 213.28 g/mol
- Appearance : Typically a colorless to light yellow liquid or solid.
The compound features a morpholine ring, which is crucial for its biological activity and reactivity. The tert-butyl ester group enhances its stability and solubility in organic solvents, making it an ideal candidate for various synthetic applications.
Organic Synthesis
Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to act as a protecting group for carboxylic acids is particularly valuable in multi-step synthetic pathways.
- Protecting Group : The compound can protect carboxylic acids during reactions, allowing for selective transformations without interference from the acid functionality.
Medicinal Chemistry
This compound has been investigated for its potential in drug development. Its unique structure allows for modifications that can lead to biologically active derivatives.
- Drug Development : It has been used as a building block in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders.
Biological Research
Research indicates that this compound exhibits significant biological activity.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific molecular pathways.
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective properties, suggesting applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Cancer Cell Line Studies
Research involving various cancer cell lines has shown that this compound can inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have reported IC50 values indicating effective concentrations required for significant inhibition of tumor cell proliferation.
Enzymatic Inhibition
Investigations into enzyme interactions reveal that this compound may inhibit specific enzymes involved in metabolic pathways linked to cancer progression. For example, it has been shown to inhibit certain kinases essential for tumor growth.
Neuroprotective Studies
Research focused on neuroprotection has indicated that derivatives of this compound can mitigate oxidative stress-induced neuronal damage in vitro. These findings suggest potential therapeutic applications in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to morpholine derivatives with analogous substituents but differing in functional groups, regiochemistry, or stereochemistry. Key examples include:
Physicochemical Properties
- Solubility : The methoxymethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate, which is less polar due to the bromoalkyl chain .
- Stability : tert-Butyl carbamate derivatives generally exhibit high thermal and hydrolytic stability under neutral conditions. However, compounds like tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate may undergo oxidation or esterification under acidic/basic conditions .
- Reactivity : The methoxymethyl group is less reactive than the bromoethyl analog, making the target compound more suitable for reactions requiring mild conditions .
Reaction Yields and Efficiency
- The target compound’s synthesis typically achieves moderate yields (45–88%) via nucleophilic substitution or carbamate formation, comparable to tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (45% yield) .
- Sterically hindered derivatives like tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate require optimized conditions (e.g., low-temperature lithiation) to avoid side reactions .
Biological Activity
Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered cyclic amine containing one nitrogen atom. Its structure is characterized by the presence of a tert-butyl group and a methoxymethyl substituent, contributing to its lipophilicity and reactivity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence metabolic pathways. Understanding the binding affinity and specificity of this compound is crucial for elucidating its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications.
- Anticancer Potential : Similar compounds have shown significant inhibitory effects on cancer cell proliferation, particularly in breast cancer models. For instance, related morpholine derivatives have demonstrated potency against triple-negative breast cancer (TNBC) cell lines, indicating a potential for selective targeting of cancerous cells while sparing normal cells .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Interaction with Enzymes :
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Potential antimicrobial and anticancer properties | Not yet determined |
| Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | Inhibitory effects on various enzymes | 0.126 μM |
| Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate | Antimicrobial and antifungal activities | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
